3-(3-Bromo-5-chlorophenoxy)oxetane

Oxetane effect Aqueous solubility Metabolic stability

3-(3-Bromo-5-chlorophenoxy)oxetane is a disubstituted 3-aryloxyoxetane building block defined by a 3,5-halogenation pattern (meta-bromo, meta-chloro) on the phenoxy ring, corresponding to the molecular formula C₉H₈BrClO₂ (exact monoisotopic mass 261.94 Da; average MW ~263.5 Da). This compound belongs to a class of compact, polar, sp³-rich heterocyclic scaffolds increasingly utilized in medicinal chemistry to fine-tune solubility, lipophilicity, and metabolic stability while preserving minimal molecular weight.

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
Cat. No. B13720559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-5-chlorophenoxy)oxetane
Molecular FormulaC9H8BrClO2
Molecular Weight263.51 g/mol
Structural Identifiers
SMILESC1C(CO1)OC2=CC(=CC(=C2)Br)Cl
InChIInChI=1S/C9H8BrClO2/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9H,4-5H2
InChIKeyDHMQNQOZMFNQIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Bromo-5-chlorophenoxy)oxetane: Core Identity and Procurement-Grade Characterization for Halogenated Oxetane Ether Building Blocks


3-(3-Bromo-5-chlorophenoxy)oxetane is a disubstituted 3-aryloxyoxetane building block defined by a 3,5-halogenation pattern (meta-bromo, meta-chloro) on the phenoxy ring, corresponding to the molecular formula C₉H₈BrClO₂ (exact monoisotopic mass 261.94 Da; average MW ~263.5 Da) . This compound belongs to a class of compact, polar, sp³-rich heterocyclic scaffolds increasingly utilized in medicinal chemistry to fine-tune solubility, lipophilicity, and metabolic stability while preserving minimal molecular weight [1]. It serves as a versatile intermediate for fragment-based drug discovery, kinase inhibitor libraries, and property-guided lead optimization [2].

Why 3-(3-Bromo-5-chlorophenoxy)oxetane Cannot Be Casually Replaced by a Generic Halogenated Oxetane Ether


Oxetane-containing building blocks are not functionally interchangeable, because the precise position of halogen substituents on the aryl ring governs lipophilicity (logD), metabolic vulnerability, and synthetic accessibility in divergent ways [1]. Regioisomeric variants—such as 3-(2-bromo-5-chlorophenoxy)oxetane (CAS 2228858-33-9) or 3-(4-bromo-2-chlorophenoxy)oxetane (CAS 1709860-53-6)—share an identical molecular formula but exhibit different electronic and steric environments that translate into altered CYP oxidation susceptibility, differential hydrogen-bond acceptor capacity, and distinct reactivity in palladium-catalyzed cross-coupling [2]. When a research program demands a specific vector for further elaboration—particularly one where the meta-bromo and meta-chloro positions must remain accessible for sequential functionalization—substituting an ortho- or para-substituted analog can derail synthetic planning and compromise structure–activity relationships .

Quantitative Differentiation Evidence for 3-(3-Bromo-5-chlorophenoxy)oxetane: Comparator-Based Analysis for Scientific Procurement


Oxetane vs. gem-Dimethyl: Solubility Enhancement of 4- to >4000-Fold with Concomitant Metabolic Stabilization

In a landmark structure–property study by Wuitschik et al. (2010), replacing a gem-dimethyl group with an oxetane ring in a series of matched molecular pairs increased aqueous solubility by a factor ranging from 4 to more than 4000, while simultaneously reducing the rate of metabolic degradation in the majority of cases [1]. Although the study did not directly test 3-(3-bromo-5-chlorophenoxy)oxetane, the underlying principle—that the polar, hydrogen-bond-accepting oxetane oxygen reduces logD and shields adjacent lipophilic groups from oxidative metabolism—is directly transferable to this compound class . This means that any analog built on a gem-dimethylphenyl ether scaffold would be expected to exhibit significantly lower solubility and higher intrinsic clearance compared to the oxetane-containing target compound.

Oxetane effect Aqueous solubility Metabolic stability Gem-dimethyl bioisostere

Oxetane vs. Oxane (Tetrahydropyran): Ring-Size-Driven Differentiation in Polarity, logD, and Metabolic Clearance

The direct six-membered ring analog, 4-(3-bromo-5-chlorophenoxy)oxane (CAS 2018846-25-6, C₁₁H₁₂BrClO₂, MW 291.57), possesses a tetrahydropyran (THF-like) ether rather than a four-membered oxetane . The oxetane ring carries ~106 kJ·mol⁻¹ of ring strain versus the essentially unstrained oxane, resulting in a more exposed oxygen lone pair and consequently stronger hydrogen-bond acceptor capacity [1]. This translates to lower logD and higher aqueous solubility for oxetane-containing compounds relative to their oxane counterparts at equivalent substitution patterns [1]. Furthermore, the larger oxane ring adds two additional methylene units and ~28 Da of molecular weight, increasing lipophilicity and potentially introducing additional sites for metabolic oxidation [2].

Oxetane vs. oxane Ring strain LogD Metabolic clearance Cyclic ether comparison

Regioisomeric Differentiation: 3,5- vs. 2,5- vs. 4,2-Halogen Substitution Patterns Affect Synthetic Accessibility and Metabolic Soft Spots

The three closest regioisomers—3-(3-bromo-5-chlorophenoxy)oxetane (target, meta-Br/meta-Cl), 3-(2-bromo-5-chlorophenoxy)oxetane (CAS 2228858-33-9, ortho-Br/meta-Cl), and 3-(4-bromo-2-chlorophenoxy)oxetane (CAS 1709860-53-6, para-Br/ortho-Cl)—exhibit distinct steric and electronic profiles . Ortho-substitution adjacent to the ether oxygen introduces steric congestion that can retard oxidative addition in palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura) at the bromine-bearing carbon . The target compound's 3,5-pattern places both halogens in meta positions relative to the phenoxy oxygen, offering two electronically similar but sterically unencumbered sites for sequential functionalization. Additionally, para-substituted halogens are generally more susceptible to CYP450-mediated oxidative metabolism than meta-substituted halogens, suggesting the target compound may exhibit favorable metabolic stability relative to para-substituted analogs .

Regioisomer comparison Halogen substitution pattern Cross-coupling reactivity CYP metabolism

Oxetane-3-yloxy Motif in Antibacterial Patent Chemistry: Structural Confirmation of Pharmacological Relevance

Patent CA3020570A1 (US20200325154A1), assigned to Idorsia Pharmaceuticals, explicitly claims antibacterial biaromatic derivatives bearing an oxetane-3-yloxy substitution, with the oxetane ring directly O-linked to a halogen-substituted aromatic system [1]. The claimed generic structure (Formula I) encompasses compounds where the aryl ring attached to the oxetane oxygen carries halogen substituents, including bromo and chloro groups. While the patent does not disclose specific MIC data for 3-(3-bromo-5-chlorophenoxy)oxetane itself, it establishes that the oxetane-3-yloxy–halogenated aryl motif is a pharmacologically validated substructure for antibacterial drug discovery against Gram-positive and Gram-negative pathogens, including resistant strains of Pseudomonas aeruginosa and Klebsiella pneumoniae [1]. This contrasts with analogs lacking the oxetane ring or bearing alternative cyclic ethers (e.g., tetrahydrofuran or oxane), which fall outside the claimed pharmacophore [2].

Antibacterial Oxetane-3-yloxy Patent SAR Gram-negative pathogens

Optimal Deployment Scenarios for 3-(3-Bromo-5-chlorophenoxy)oxetane in Drug Discovery and Chemical Biology


Fragment-Based Lead Generation Requiring a Low-logD, sp³-Rich Halogenated Building Block

In fragment-based drug discovery (FBDD), libraries are screened for weak-affinity binders that are subsequently elaborated. 3-(3-Bromo-5-chlorophenoxy)oxetane provides a fragment-sized core (MW ~263 Da) that combines an oxetane-induced reduction in logD and enhancement of aqueous solubility with two synthetically addressable halogen handles for fragment growth [1]. The 3,5-halogenation pattern ensures both positions remain sterically accessible for palladium-catalyzed elaboration, avoiding the reactivity penalties observed with ortho-substituted regioisomers [2].

Property-Guided Lead Optimization: Replacing a gem-Dimethyl or Carbonyl Motif with an Oxetane Ether

When a lead series suffers from excessive lipophilicity (e.g., logD > 3.5), rapid metabolic clearance (CLint > 50 µL/min/mg in human liver microsomes), or hERG liability associated with high logD, incorporating 3-(3-bromo-5-chlorophenoxy)oxetane can serve as a direct oxetane-for-gem-dimethyl or oxetane-for-carbonyl replacement. The Carreira group's quantitative evidence—up to >4000-fold solubility improvement and metabolic stabilization upon such substitution [1]—provides the predictive framework for this approach. The dual-halogen pattern further enables subsequent parallel chemistry to explore SAR without de novo scaffold synthesis.

Kinase Inhibitor Library Design Leveraging the Oxetane H-Bond Acceptor Pharmacophore

Oxetanes are recognized as non-classical carbonyl isosteres with comparable hydrogen-bond acceptor capacity, making them privileged motifs for targeting the hinge region of kinases [1]. 3-(3-Bromo-5-chlorophenoxy)oxetane can be incorporated into kinase-focused libraries where the oxetane oxygen engages the backbone NH of a hinge residue (e.g., Met793 in EGFR or Cys532 in p38α), while the halogenated phenoxy ring projects into the solvent-exposed or selectivity pocket. The 3,5-dihalogenation provides two orthogonal vectors for introducing diversity elements without altering the core pharmacophore [2].

Antibacterial Hit Expansion Against Multidrug-Resistant Gram-Negative Pathogens

The oxetane-3-yloxy–halogenated aryl motif is claimed in patent CA3020570A1 for antibacterial activity against resistant Pseudomonas aeruginosa and Klebsiella pneumoniae [1]. 3-(3-Bromo-5-chlorophenoxy)oxetane aligns with this pharmacophore and can serve as a starting material for synthesizing biaromatic antibacterial derivatives. Its intrinsic low lipophilicity (driven by the oxetane ring) aligns with the physicochemical property requirements for Gram-negative cell envelope penetration, where logD values below ~2 are typically favored [2].

Quote Request

Request a Quote for 3-(3-Bromo-5-chlorophenoxy)oxetane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.